Celiprolol hydrochloride is a β-blocker drug investigated in various scientific research contexts. [, , , , , , , , , , , , , , , , , , , , , ] It is classified as a β1-selective antagonist with mild β2 agonist activity. [] Celiprolol hydrochloride is studied for its potential impact on cardiovascular health, lipid metabolism, and endothelial function. [, , , , , , ] Researchers are particularly interested in understanding its unique pharmacological profile compared to other β-blockers. [, ]
Celiprolol hydrochloride is synthesized from celiprolol base, which is derived from 4-chloronitrobenzene through various chemical processes including hydrolysis and acetylation. It falls under the category of third-generation beta-blockers, which are characterized by their dual action on both beta-1 and beta-2 adrenergic receptors .
The synthesis of celiprolol hydrochloride involves several steps, primarily focusing on the conversion of celiprolol base to its hydrochloride salt form. The following outlines the synthesis process:
This method has been refined to improve yield and purity, with specific parameters such as moisture content (maintained between 2-5% w/w) being critical for successful crystallization .
Celiprolol hydrochloride has a complex molecular structure characterized by the following features:
The molecular geometry plays a significant role in its pharmacokinetic properties, influencing absorption and receptor binding affinity .
Celiprolol hydrochloride can undergo various chemical reactions, particularly under stress conditions:
These reactions are critical for understanding the drug's stability profile and potential degradation pathways during storage or formulation .
The mechanism of action of celiprolol hydrochloride involves:
The unique combination of these actions results in effective management of hypertension without significant adverse effects typically associated with non-selective beta-blockers.
Celiprolol hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring consistent therapeutic efficacy.
Celiprolol hydrochloride has several significant applications in clinical practice:
Furthermore, ongoing research continues to explore additional therapeutic uses based on its pharmacological properties.
Celiprolol hydrochloride, a third-generation beta-adrenoceptor antagonist, was patented in 1973 and received medical approval in 1982 [1]. Developed to overcome limitations of earlier beta-blockers, it represents a significant advancement in cardiovascular pharmacotherapy. Unlike conventional beta-blockers, celiprolol hydrochloride exhibits a multifaceted pharmacological profile characterized by:
This combination of properties classifies celiprolol hydrochloride more accurately as a Selective Adrenoceptor Modulator (SAM) rather than a simple beta-blocker [3] [5]. The drug was originally developed for hypertension and angina management, but its unique mechanism inspired investigation into novel applications. A pivotal 2010 clinical trial demonstrated its efficacy in reducing arterial complications in vascular Ehlers-Danlos syndrome (vEDS), leading to ongoing Phase 3 trials (DiSCOVER trial) to confirm these benefits [1] [3].
Table 1: Pharmacological Receptor Profile of Celiprolol Hydrochloride
Receptor Type | Action | Functional Consequence |
---|---|---|
β₁-adrenoceptor | Antagonist | Reduces heart rate and cardiac workload |
β₂-adrenoceptor | Partial agonist | Induces vasodilation and bronchodilation |
β₃-adrenoceptor | Agonist | Promotes vasorelaxation via nitric oxide release |
α₂-adrenoceptor | Weak antagonist | Contributes to peripheral vasodilation |
The molecular basis for its vasodilatory effects includes stimulation of endothelial nitric oxide synthase, demonstrated in porcine coronary artery studies [3]. This multifunctional receptor interaction profile enables hemodynamic benefits distinct from traditional beta-blockers: reduced peripheral resistance without compromising cardiac output, and absence of typical side effects like bronchoconstriction [3] [5].
Celiprolol hydrochloride is chemically designated as (±)-N'-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-N,N-diethylurea hydrochloride with the molecular formula C₂₀H₃₄ClN₃O₄ and a molecular weight of 415.95 g/mol [4] [6]. Its structural features include:
The compound exists as a racemic mixture due to the chiral center at the carbon bearing the hydroxyl group [1] [3]. The hydrochloride salt form enhances water solubility (15.1 mg/100 mL) compared to the free base [7]. X-ray crystallography reveals a solid-state conformation stabilized by intramolecular hydrogen bonding between the urea carbonyl and amino alcohol hydroxyl group [8].
Table 2: Physicochemical Properties of Celiprolol Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Appearance | White to off-white crystalline solid | Pharmacopeia standard |
Melting Point | 197-200°C (decomposition) | Differential scanning calorimetry |
pKa | 9.68 (basic amine) | Potentiometric titration |
LogP (octanol/water) | 3.31 | Calculated partition coefficient |
Water Solubility | 15.1 mg/100 mL (20°C) | Gravimetric analysis |
Plasma Protein Binding | 25-30% | Equilibrium dialysis |
The molecule contains five hydrogen bond acceptors (carbonyl oxygen, two ether oxygens, hydroxyl oxygen, and amine nitrogen) and three hydrogen bond donors (urea N-H, hydroxyl, and secondary amine), contributing to its hydrophilic nature (TPSA = 90.9 Ų) [5] [8]. Unlike lipophilic beta-blockers (e.g., propranolol), this hydrophilicity prevents significant blood-brain barrier penetration, minimizing CNS side effects [3].
The synthesis involves a multi-step process beginning with:
Polymorphism studies indicate two crystalline forms, with the orthorhombic form being thermodynamically stable at room temperature. Stability data show decomposition above 200°C and sensitivity to strong oxidizers, while remaining stable under normal storage conditions (recommended storage below 25°C in anhydrous environments) [6] [8]. The structural element responsible for β₂-partial agonism is the flexible amino alcohol side chain, which adopts a conformation allowing interaction with the agonist-binding pocket of β₂-adrenergic receptors [3] [5].
The 3-acetyl group contributes to both molecular rigidity and metabolism resistance, as minimal hepatic transformation occurs (<3% metabolized) [5] [10]. This structural feature also influences bioavailability when co-administered with organic anion-transporting polypeptide (OATP) inhibitors like grapefruit juice, which reduces absorption by interfering with gastrointestinal uptake transporters [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7